8-(Ethylamino)cyclooct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)cyclooct-4-en-1-ol is an organic compound with the molecular formula C10H19NO It is a cyclic olefin with a hydroxyl group and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)cyclooct-4-en-1-ol can be achieved through several methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of cyclic olefins, followed by functionalization with an ethylamino group. The reaction conditions typically involve the use of a ruthenium-based catalyst, such as the second-generation Hoveyda–Grubbs catalyst, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale ROMP processes, followed by purification and functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)cyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated cyclooctane derivative.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.
Reduction: Formation of 8-(Ethylamino)cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Scientific Research Applications
8-(Ethylamino)cyclooct-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 8-(Ethylamino)cyclooct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-en-1-ol: A similar compound without the ethylamino group.
Cyclooct-4-en-1-one: An oxidized derivative of cyclooct-4-en-1-ol.
Cyclooctane: A saturated derivative of cyclooct-4-en-1-ol.
Uniqueness
8-(Ethylamino)cyclooct-4-en-1-ol is unique due to the presence of both the ethylamino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(4Z)-8-(ethylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C10H19NO/c1-2-11-9-7-5-3-4-6-8-10(9)12/h3-4,9-12H,2,5-8H2,1H3/b4-3- |
InChI Key |
YFKFCUULKQRIKK-ARJAWSKDSA-N |
Isomeric SMILES |
CCNC1CC/C=C\CCC1O |
Canonical SMILES |
CCNC1CCC=CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.